
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a methoxyphenyl group and a benzamide group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with carboxylic acids or their derivatives to form amide bonds . The oxadiazole ring can be formed through cyclization reactions involving compounds such as nitriles .Molecular Structure Analysis
The molecular structure of this compound would include an oxadiazole ring attached to a benzamide group and a methoxyphenyl group . The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The chemical reactions of this compound could involve the amide group, the oxadiazole ring, or the methoxyphenyl group . The exact reactions would depend on the conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique
Anticancer Applications
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have been extensively studied for their anticancer properties. A study reported the synthesis of a series of N-substituted derivatives and evaluated their anticancer activity against various cancer cell lines, finding that many exhibited moderate to excellent activity, with some derivatives showing higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021). Another study synthesized oxadiazole derivatives from o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid, which, after evaluation, revealed that one compound was the most active on breast cancer cell lines (Salahuddin et al., 2014).
Antidiabetic Applications
The compound has also been explored for antidiabetic applications. A study synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity using the α-amylase inhibition assay, showcasing potential in this therapeutic area (Lalpara et al., 2021).
Nematicidal Applications
The compound has also been shown to possess nematicidal activity. A study synthesized a series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematicidal activities, finding that some derivatives showed good nematicidal activity against Bursaphelenchus xylophilus, a plant-parasitic nematode (Liu et al., 2022).
Antimicrobial and Antibacterial Applications
The compound's derivatives have been studied for their antimicrobial and antibacterial activity as well. A study synthesized a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles and evaluated their antibacterial activity, with some derivatives exhibiting significant activity against various bacteria (Rai et al., 2009). Another study synthesized new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and evaluated their in vitro antitubercular activities, revealing promising lead molecules with significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).
Applications in Material Science
The compound and its derivatives have been utilized in the field of material science as well. A study focused on the synthesis and structure of bis(1,3,4-oxadiazole) systems and fabricated light-emitting diodes (LEDs) using these compounds as electron-injection/hole-blocking layers, demonstrating their potential in enhancing device performance (Wang et al., 2001).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
Compounds with similar structures have been reported to exhibit anticancer effects, possibly through the activation of caspases 3 and 9 . This suggests that N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide might interact with its targets to induce apoptosis, but this needs to be confirmed with further studies.
Biochemical Pathways
It’s possible that this compound could influence pathways related to apoptosis, given the potential activation of caspases mentioned earlier . More research is needed to elucidate the specific pathways and their downstream effects.
Propriétés
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)15-18-19-16(22-15)17-14(20)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLYIWLTWLZGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B2594307.png)

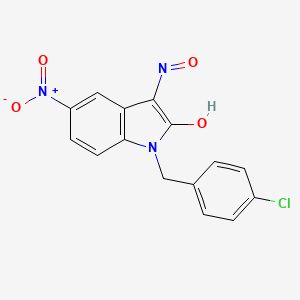
![Allyl-[6-(4-methoxy-phenyl)-chroman-4-yl]-amine hydrochloride](/img/structure/B2594310.png)
![3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2594313.png)
![11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2594316.png)
![5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2594317.png)
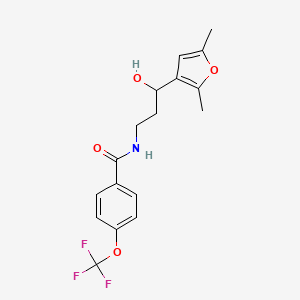
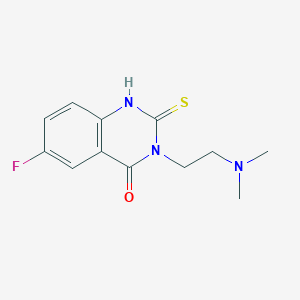
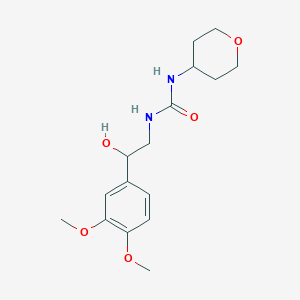
![1-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylpiperidine](/img/structure/B2594323.png)
![2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B2594324.png)
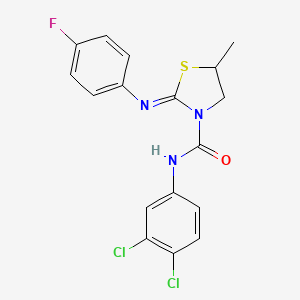
![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)